molecular formula C12H17N B13322501 5-Propyl-1,2,3,4-tetrahydroquinoline

5-Propyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13322501
M. Wt: 175.27 g/mol
InChI Key: PNCHGQRXHLRXQG-UHFFFAOYSA-N
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Description

5-Propyl-1,2,3,4-tetrahydroquinoline: is a bicyclic organic compound with the chemical formula C12H17N It belongs to the class of tetrahydroquinolines and is structurally related to quinoline

    IUPAC Name: 2-propyl-1,2,3,4-tetrahydroquinoline

    CAS Number: 76916-51-3

    Molecular Weight: 175.27 g/mol

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5-propyl-1,2,3,4-tetrahydroquinoline. One common method involves the reduction of quinoline with a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride) under appropriate conditions. The reaction proceeds via hydrogenation of the double bond in the quinoline ring.

Industrial Production: While industrial-scale production methods may vary, the reduction of quinoline remains a key step. Optimization of reaction conditions, catalysts, and purification processes ensures efficient and high-yield production.

Chemical Reactions Analysis

Reactivity: 5-Propyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: Oxidation of the tetrahydroquinoline ring can lead to the formation of quinoline derivatives.

    Reduction: The compound can be further reduced to its fully saturated form, quinoline.

    Substitution: Nucleophilic substitution reactions at the quinoline nitrogen atom are possible.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in aprotic solvents.

    Oxidation: Oxidizing agents such as chromic acid (HCrO) or potassium permanganate (KMnO).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Reduction yields this compound.
  • Oxidation leads to quinoline derivatives.

Scientific Research Applications

5-Propyl-1,2,3,4-tetrahydroquinoline finds applications in various fields:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for pharmacological properties.

Mechanism of Action

The exact mechanism of action for this compound varies depending on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While 5-propyl-1,2,3,4-tetrahydroquinoline is unique in its structure, it shares similarities with other tetrahydroquinolines. Further research can explore its distinct features and advantages.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-propyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h3,6,8,13H,2,4-5,7,9H2,1H3

InChI Key

PNCHGQRXHLRXQG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCNC2=CC=C1

Origin of Product

United States

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